

An In-depth Technical Guide to 2-Allyl-6-methylphenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Allyl-6-methylphenol**

Cat. No.: **B1664677**

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of **2-Allyl-6-methylphenol**, a substituted phenol of significant interest in synthetic organic chemistry and drug development. The document elucidates its chemical identity, including its IUPAC nomenclature and physicochemical properties. Detailed methodologies for its synthesis, primarily centered around the Claisen rearrangement, are presented with mechanistic insights. The guide further explores the compound's reactivity and potential applications as a versatile building block in the synthesis of more complex molecules. Analytical techniques for characterization and established safety protocols are also discussed to provide a holistic understanding for researchers, scientists, and professionals in the field of drug development.

Introduction and Chemical Identity

2-Allyl-6-methylphenol is an organic compound that belongs to the class of phenols. It is characterized by a benzene ring substituted with a hydroxyl group, an allyl group, and a methyl group at positions 1, 2, and 6, respectively. While commonly referred to as **2-Allyl-6-methylphenol**, its preferred IUPAC name is 2-methyl-6-(prop-2-en-1-yl)phenol.^{[1][2]} This nomenclature more precisely defines the structure of the allyl substituent. Other synonyms for this compound include 6-Allyl-o-cresol and Phenol, 2-methyl-6-(2-propenyl)-.^[1]

The strategic placement of the allyl and methyl groups ortho to the hydroxyl group imparts unique chemical properties and reactivity to the molecule, making it a valuable intermediate in organic synthesis. Its utility is particularly noted in the construction of heterocyclic systems and

as a precursor for various bioactive molecules. This guide will delve into the technical details of its synthesis, properties, and applications, providing a foundational resource for laboratory and industrial use.

Key Identifiers:

- CAS Number: 3354-58-3[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Molecular Formula: C10H12O[\[1\]](#)[\[2\]](#)[\[4\]](#)
- Molecular Weight: 148.20 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[7\]](#)
- InChI Key: WREVCRYZAWNLRZ-UHFFFAOYSA-N[\[2\]](#)[\[3\]](#)[\[8\]](#)[\[4\]](#)[\[6\]](#)[\[9\]](#)

Physicochemical Properties

2-Allyl-6-methylphenol is a colorless to orange liquid at room temperature.[\[2\]](#) A summary of its key physicochemical properties is presented in Table 1, providing essential data for handling, storage, and experimental design.

Table 1: Physicochemical Properties of **2-Allyl-6-methylphenol**

Property	Value	Source(s)
Boiling Point	231-233 °C	[3] [8] [4] [6]
Density	0.992 g/mL at 25 °C	[3] [8] [4]
Refractive Index (n _{20/D})	1.538	[3] [8] [4]
Flash Point	94 °C (201.2 °F) - closed cup	
Form	Liquid	[3] [6]

These properties are critical for predicting the behavior of the compound under various experimental conditions and for implementing appropriate safety measures during its handling and storage.

Synthesis and Reaction Mechanisms

The primary and most established route for the synthesis of ortho-allyl phenols, including **2-Allyl-6-methylphenol**, is through the Claisen rearrangement of an allyl aryl ether. This intramolecular thermal rearrangement is a powerful tool in organic synthesis for forming carbon-carbon bonds.

Two-Step Synthesis via Williamson Ether Synthesis and Claisen Rearrangement

The synthesis of **2-Allyl-6-methylphenol** is typically achieved in a two-step process starting from o-cresol (2-methylphenol).

Step 1: Williamson Ether Synthesis of Allyl 2-methylphenyl ether

The first step involves the formation of an allyl aryl ether through the Williamson ether synthesis. Here, o-cresol is deprotonated by a base, such as an alkali metal hydroxide, to form the corresponding phenoxide. This nucleophilic phenoxide then reacts with an allyl halide (commonly allyl chloride or allyl bromide) via an SN2 reaction to yield allyl 2-methylphenyl ether.[10]

Step 2: Claisen Rearrangement to **2-Allyl-6-methylphenol**

The resulting allyl 2-methylphenyl ether undergoes a thermal Claisen rearrangement to produce **2-Allyl-6-methylphenol**.[10][11][12] This reaction is a[1][1]-sigmatropic rearrangement. The neat ether is heated, causing the allyl group to migrate from the oxygen atom to the ortho position of the aromatic ring.[12] The presence of the methyl group at one ortho position directs the incoming allyl group to the other vacant ortho position (position 6).

Caption: General scheme of the Claisen rearrangement.

Experimental Protocol: Synthesis of **2-Allyl-6-methylphenol**

Materials:

- o-Cresol
- Allyl chloride or allyl bromide

- Sodium hydroxide or potassium hydroxide
- Anhydrous solvent (e.g., acetone or ethanol)
- Non-polar solvent for extraction (e.g., diethyl ether or dichloromethane)
- Hydrochloric acid (for workup)
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

Part A: Synthesis of Allyl 2-methylphenyl ether

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-cresol in a suitable anhydrous solvent.
- Add powdered sodium hydroxide or potassium hydroxide to the solution and stir to form the sodium or potassium salt of o-cresol.
- Slowly add allyl chloride or allyl bromide to the reaction mixture.
- Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
- Evaporate the solvent under reduced pressure to obtain the crude allyl 2-methylphenyl ether.

Part B: Claisen Rearrangement to **2-Allyl-6-methylphenol**

- Place the crude allyl 2-methylphenyl ether in a flask equipped for distillation.
- Heat the ether under an inert atmosphere. The rearrangement is typically carried out at temperatures around 200 °C.[\[12\]](#)
- The progress of the rearrangement can be monitored by observing the rise in the boiling point of the reaction mixture.[\[12\]](#)

- After the rearrangement is complete, the crude **2-Allyl-6-methylphenol** can be purified by vacuum distillation.[12]

Applications in Drug Development

Substituted phenols are important structural motifs in a wide range of pharmaceuticals. While direct applications of **2-Allyl-6-methylphenol** in approved drugs are not extensively documented, its utility as a versatile building block in medicinal chemistry is significant.

- Precursor for Heterocyclic Compounds: The ortho-allyl and hydroxyl groups can participate in various cyclization reactions to form substituted benzofurans, chromanes, and other heterocyclic systems. These scaffolds are present in many biologically active molecules.
- Modification of Bioactive Phenols: The allyl group can be further functionalized through reactions such as oxidation, reduction, or addition reactions, allowing for the synthesis of a library of derivatives from a common intermediate. This is a common strategy in lead optimization during drug discovery. For instance, related phenolic compounds are used in the synthesis of antioxidants and anti-inflammatory agents.[13][14]
- Polymer and Material Science: Phenolic compounds are precursors to phenolic resins and other polymers. The allyl group provides a site for polymerization or cross-linking.

Analytical and Characterization Techniques

The identity and purity of **2-Allyl-6-methylphenol** are typically confirmed using a combination of spectroscopic and chromatographic methods.

- Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption for the hydroxyl (-OH) group around 3400 cm^{-1} and peaks corresponding to C=C stretching of the allyl group and the aromatic ring.[1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Will provide distinct signals for the aromatic protons, the vinyl protons of the allyl group, the methylene protons of the allyl group, the methyl protons, and the hydroxyl proton.

- ^{13}C NMR: Will show characteristic chemical shifts for the carbons of the aromatic ring, the allyl group, and the methyl group.
- Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the molecular weight of the compound (148.20 g/mol).[1][9]
- Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to assess the purity of the compound and to monitor the progress of synthesis reactions.

Safety and Toxicology

2-Allyl-6-methylphenol is classified as a hazardous substance and requires careful handling in a laboratory setting.

- GHS Hazard Statements: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
- Precautionary Statements: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[15][16]
- Toxicological Data: Specific LD50 data for **2-Allyl-6-methylphenol** is not readily available in the provided search results. However, related phenolic compounds can be toxic if swallowed or in contact with skin.[17] For instance, the oral LD50 for 2-methylphenol in rats is 121 mg/kg, and the dermal LD50 in rabbits is 890 mg/kg.[17]

Always consult the most current Safety Data Sheet (SDS) before handling this chemical.[15][16][17]

Conclusion

2-Allyl-6-methylphenol, with the preferred IUPAC name 2-methyl-6-(prop-2-en-1-yl)phenol, is a valuable chemical intermediate with significant potential in organic synthesis and drug discovery. Its synthesis via the Claisen rearrangement is a classic and efficient method. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective utilization in research and development.

References

- PubChem. **2-Allyl-6-methylphenol**.
- Molbase. **2-allyl-6-methylphenol**. [Link]
- CPAchem.
- PubChemLite. **2-allyl-6-methylphenol** (C10H12O). [Link]
- ResearchGate. The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. [Link]
- PrepChem.
- Google Patents. Process for preparing 2-allyl phenol.
- PubChem. 6-Allylguaiacol.
- MDPI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Allyl-6-methylphenol | C10H12O | CID 76883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bocsci.com [bocsci.com]
- 3. 2-烯丙基-6-甲酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 2-Allyl-6-methylphenol | 3354-58-3 [sigmaaldrich.com]
- 7. 2-烯丙基-6-甲酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-ALLYL-6-METHYLPHENOL | 3354-58-3 [chemicalbook.com]
- 9. PubChemLite - 2-allyl-6-methylphenol (C10H12O) [pubchemlite.lcsb.uni.lu]
- 10. US4060563A - Process for preparing 2-allyl phenol - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. prepchem.com [prepchem.com]

- 13. 6-Allylguaiacol | C10H12O2 | CID 347577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols [mdpi.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. bg.cpachem.com [bg.cpachem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Allyl-6-methylphenol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664677#iupac-name-for-2-allyl-6-methylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com